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For Researchers, Scientists, and Drug Development Professionals

Abstract: Linalyl formate (C₁₁H₁₈O₂) is a monoterpene ester recognized for its characteristic

fresh, floral, and slightly fruity aroma, reminiscent of bergamot and lavender. It is a key

component in the fragrance and flavor industries and sees use in various consumer products.

[1][2] Despite its widespread commercial use, a thorough review of publicly accessible scientific

literature reveals a notable absence of experimentally determined thermochemical data for this

compound. This guide addresses this information gap by providing a comprehensive overview

of the available data for analogous compounds, namely its parent alcohol, linalool, and a series

of formate esters. Furthermore, it details the standard experimental and computational

methodologies that can be employed to determine the precise thermochemical properties of

linalyl formate, thereby offering a roadmap for future research endeavors.

Introduction
Thermochemical data, including the enthalpy of formation, heat of combustion, entropy, and

heat capacity, are fundamental thermodynamic properties crucial for process design, safety

analysis, and computational modeling in chemical and pharmaceutical research. For a

compound like linalyl formate, this data would be invaluable for optimizing its synthesis,

understanding its stability and reactivity, and modeling its behavior in various formulations. This

document serves as a technical resource, collating relevant existing data and outlining the

necessary protocols to obtain the currently unavailable thermochemical properties of linalyl
formate.
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Thermochemical Data of Analogous Compounds
In the absence of direct experimental data for linalyl formate, it is instructive to examine the

thermochemical properties of its constituent parts and similar molecules. The following tables

summarize the available data for linalool, the precursor alcohol, and several simple formate

esters. This information can be used for estimation and as a benchmark for future experimental

or computational work.

Table 1: Thermochemical Data of Linalool

Property Value Units State Method Source

Enthalpy of

Formation

(ΔfH°)

-177.85 kJ/mol Gas

Calculated

(Joback

Method)

[3]

Heat of

Vaporization

(ΔvapH°)

52.61 kJ/mol

Calculated

(Joback

Method)

[3]

Heat of

Vaporization

(ΔvapH)

50.3 - 51.4 kJ/mol
Experimental

(368-465 K)
[4]

Liquid Phase

Heat

Capacity

(Cp,liquid)

372.4 J/mol·K Liquid
Experimental

(293.1 K)
[5]

Table 2: Thermochemical Data of Selected Formate Esters
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Compound Formula

Enthalpy of
Formation
(ΔfH°)
(kJ/mol)

State Method Source

Methyl

Formate
C₂H₄O₂ -378.0 Liquid

Experimental

(Heat of

hydrolysis)

[6]

Methyl

Formate
C₂H₄O₂ -349.0 Gas Calculated [6]

Ethyl

Formate
C₃H₆O₂ -374.6 ± 1.4 Gas

Calculated

(ATcT)
[7]

n-Butyl

Formate
C₅H₁₀O₂ -438.9 ± 1.3 Liquid

Experimental

(Combustion

Calorimetry)

[8]

n-Pentyl

Formate
C₆H₁₂O₂ -503.27

Calculated

(QSPR)
[9]

n-Octyl

Formate
C₉H₁₈O₂ -583.9

Calculated

(QSPR)
[9]

n-Nonyl

Formate
C₁₀H₂₀O₂ -610.77

Calculated

(QSPR)
[9]

n-Decyl

Formate
C₁₁H₂₂O₂ -637.65

Calculated

(QSPR)
[9]

Table 3: Heat of Combustion of Selected Formate Esters

Compound Formula

Heat of
Combustio
n (ΔcH°)
(kJ/mol)

State Method Source

Methyl

Formate
C₂H₄O₂

-972.61 ±

0.59
Liquid

Experimental

(Calorimetry)
[10]
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Table 4: Heat Capacity of Selected Formate Esters

Compound Formula

Heat
Capacity
(Cp)
(J/mol·K)

State Method Source

Methyl

Formate
C₂H₄O₂ 119.1 Liquid

Experimental

(25 °C)
[11]

Methodologies for Determining Thermochemical
Data
To obtain accurate thermochemical data for linalyl formate, established experimental and

computational techniques must be employed.

3.1.1. Combustion Calorimetry for Enthalpy of Formation and Heat of Combustion

The standard enthalpy of combustion (ΔcH°) and, by extension, the standard enthalpy of

formation (ΔfH°) of linalyl formate can be determined using oxygen bomb calorimetry.

Sample Preparation: A precisely weighed sample of high-purity linalyl formate is placed in a

crucible within a high-pressure vessel (the "bomb").

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The

complete combustion of linalyl formate (C₁₁H₁₈O₂) yields carbon dioxide (CO₂) and water

(H₂O).

Temperature Measurement: The bomb is submerged in a known mass of water in a

calorimeter. The heat released by the combustion reaction is absorbed by the water and the

calorimeter, causing a temperature rise that is measured with high precision.

Calculation: The heat of combustion is calculated from the temperature change, the heat

capacity of the calorimeter system (determined through calibration with a standard

substance like benzoic acid), and the mass of the sample. The enthalpy of formation can
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then be derived using Hess's Law, from the known standard enthalpies of formation of the

combustion products (CO₂ and H₂O).

Sample Preparation

Combustion

Measurement

Calculation

High-Purity Linalyl Formate

Precise Weighing

Placement in Crucible

Oxygen Bomb Assembly

Ignition

Submersion in Calorimeter

Measure Temperature Rise

Calculate Heat of Combustion (ΔcH°)

Apply Hess's Law

Determine Enthalpy of Formation (ΔfH°)
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Click to download full resolution via product page

Fig. 1: Workflow for determining enthalpy of formation via combustion calorimetry.

3.1.2. Adiabatic Calorimetry for Heat Capacity and Entropy

The heat capacity (Cp) and standard entropy (S°) of linalyl formate can be measured using an

adiabatic calorimeter over a range of temperatures.

Methodology: A known mass of the sample is placed in a calorimeter that is maintained in a

near-perfect adiabatic environment (no heat exchange with the surroundings). A precisely

measured amount of electrical energy is supplied to the sample, and the resulting

temperature increase is recorded. The heat capacity is calculated from the energy input and

the temperature change.

Entropy Calculation: By measuring the heat capacity from near absolute zero to the desired

temperature (e.g., 298.15 K), the standard entropy can be calculated by integrating the heat

capacity divided by the temperature (Cp/T) over this range, in accordance with the third law

of thermodynamics.

3.2.1. Quantum Chemical Calculations

In the absence of experimental data, or to complement it, ab initio and density functional theory

(DFT) calculations provide a powerful means to predict thermochemical properties.

Geometry Optimization: The first step is to find the lowest energy three-dimensional structure

of the linalyl formate molecule.

Frequency Calculation: Vibrational frequency calculations are then performed on the

optimized geometry. These frequencies are used to determine the zero-point vibrational

energy (ZPVE) and the thermal contributions to enthalpy and entropy.

High-Level Energy Calculation: A high-level theoretical method (e.g., coupled-cluster theory

like CCSD(T) or a reliable DFT functional) is used to compute a very accurate electronic

energy of the molecule.
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Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is typically

calculated using an atomization or isodesmic reaction scheme. The enthalpy of formation at

298.15 K is then obtained by adding the thermal correction.

Heat Capacity and Entropy Calculation: The standard entropy and heat capacity are

calculated from the vibrational, translational, and rotational partition functions, which are

derived from the calculated vibrational frequencies and the molecular structure.

Molecular Structure

Energy Calculation

Thermochemical Properties

Geometry Optimization

Vibrational Frequency Calculation High-Level Single Point Energy

Calculate Entropy (S°) Calculate Heat Capacity (Cp) Calculate Enthalpy of Formation (ΔfH°)

Click to download full resolution via product page

Fig. 2: Logical workflow for computational determination of thermochemical properties.

Conclusion
While direct experimental thermochemical data for linalyl formate remains elusive, this guide

provides a foundation for researchers by presenting data for analogous compounds and

outlining clear, actionable methodologies for its determination. The experimental and

computational protocols described herein represent the standard, rigorous approaches

necessary to obtain high-quality thermochemical data. The generation of this data would be a

valuable contribution to the fields of chemistry, chemical engineering, and drug development,

enabling more accurate modeling, safer process design, and a deeper understanding of this

commercially significant molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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